Aluminum;6-methylheptanoate
CAS No.:
Cat. No.: VC18536835
Molecular Formula: C24H45AlO6
Molecular Weight: 456.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H45AlO6 |
|---|---|
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | aluminum;6-methylheptanoate |
| Standard InChI | InChI=1S/3C8H16O2.Al/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
| Standard InChI Key | WUICQAOVRXQVGM-UHFFFAOYSA-K |
| Canonical SMILES | CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Al+3] |
Introduction
Structural and Molecular Characteristics
Aluminum 6-methylheptanoate (theoretical formula: ) consists of an aluminum(III) center coordinated to three 6-methylheptanoate anions. Key structural features include:
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 480.61 g/mol (calculated from ).
Coordination Geometry
Aluminum carboxylates typically adopt octahedral or tetrahedral geometries. For example, aluminum perfluoro-6-methylheptanoate ( ) exhibits a trinuclear structure with aluminum centers bridged by carboxylate ligands. Similar bridging may occur in non-fluorinated analogs.
Synthesis and Preparation
While no direct synthesis of aluminum 6-methylheptanoate is documented, plausible routes include:
Acid-Base Reaction
Reaction of 6-methylheptanoic acid with aluminum hydroxide:
Conditions: Reflux in toluene or ethanol, analogous to aluminum stearate synthesis .
Metathesis Reaction
Using aluminum chloride and sodium 6-methylheptanoate:
Purification: Recrystallization from non-polar solvents .
Physicochemical Properties
Inferred from related compounds:
Thermal Stability
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Aluminum carboxylates generally decompose at 200–300°C, forming aluminum oxide and CO₂ .
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Differential Scanning Calorimetry (DSC): Expected endothermic peak near 250°C.
Solubility
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Likely insoluble in water due to hydrophobic alkyl chains.
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Soluble in organic solvents (e.g., toluene, chloroform), similar to aluminum stearate .
Spectroscopic Data
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IR Spectroscopy: Asymmetric () and symmetric () COO⁻ stretches at 1550–1610 cm⁻¹ and 1400–1460 cm⁻¹, respectively .
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¹H NMR (CDCl₃): Signals for methyl groups (δ 0.8–1.2 ppm) and backbone protons (δ 1.2–2.3 ppm) .
Applications and Industrial Relevance
Catalysis
Aluminum carboxylates are used as Lewis acid catalysts. For example, aluminum perfluoro-6-methylheptanoate catalyzes fluoropolymer synthesis . The non-fluorinated analog may serve in esterification or polymerization reactions.
Material Science
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Lubricant additive: Aluminum stearate analogs reduce friction in greases; 6-methylheptanoate’s branched chain may enhance thermal stability .
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Hydrophobic coatings: Long alkyl chains could impart water-repellent properties.
Analytical Methods
Gas Chromatography (GC)
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Retention indices: Comparable to methyl 6-methylheptanoate (Kovats’ RI: 1338 on Carbowax 20M ).
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Detection: Flame ionization or mass spectrometry (characteristic fragments at m/z 158 for the ester ).
Elemental Analysis
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Theoretical composition: C 59.98%, H 9.43%, Al 5.61%.
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